molecular formula C6H10F3NO B2952394 RAC-(2R,3R)-2-METHYL-3-(TRIFLUOROMETHYL)MORPHOLINE CAS No. 2031242-13-2

RAC-(2R,3R)-2-METHYL-3-(TRIFLUOROMETHYL)MORPHOLINE

Cat. No.: B2952394
CAS No.: 2031242-13-2
M. Wt: 169.147
InChI Key: FQYGBPAJFYLRIB-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RAC-(2R,3R)-2-METHYL-3-(TRIFLUOROMETHYL)MORPHOLINE is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, which is known to impart significant chemical stability and biological activity. The presence of the morpholine ring further enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RAC-(2R,3R)-2-METHYL-3-(TRIFLUOROMETHYL)MORPHOLINE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a trifluoromethylated precursor with a morpholine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

RAC-(2R,3R)-2-METHYL-3-(TRIFLUOROMETHYL)MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum oxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol. Substitution reactions can result in the formation of various substituted morpholine derivatives.

Scientific Research Applications

RAC-(2R,3R)-2-METHYL-3-(TRIFLUOROMETHYL)MORPHOLINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced stability and efficacy.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of RAC-(2R,3R)-2-METHYL-3-(TRIFLUOROMETHYL)MORPHOLINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The morpholine ring may also contribute to the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    RAC-(2R,3R)-3-METHYL-2-(TRIFLUOROMETHYL)MORPHOLINE HYDROCHLORIDE: A similar compound with a hydrochloride salt form, which may exhibit different solubility and stability properties.

    RAC-METHYL (2R,3R)-3-(TRIFLUOROMETHYL)PYRROLIDINE-2-CARBOXYLATE: Another compound with a trifluoromethyl group, but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

RAC-(2R,3R)-2-METHYL-3-(TRIFLUOROMETHYL)MORPHOLINE is unique due to its specific combination of a trifluoromethyl group and a morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stability, reactivity, and potential bioactivity set it apart from other similar compounds.

Properties

IUPAC Name

(2S,3S)-2-methyl-3-(trifluoromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-4-5(6(7,8)9)10-2-3-11-4/h4-5,10H,2-3H2,1H3/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYGBPAJFYLRIB-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](NCCO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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